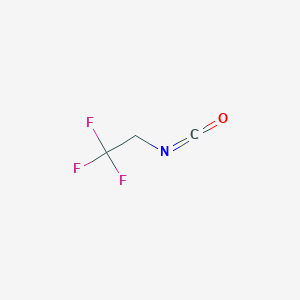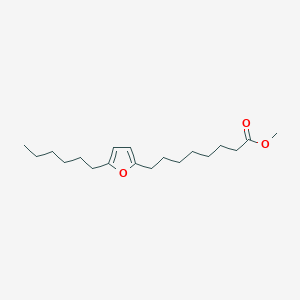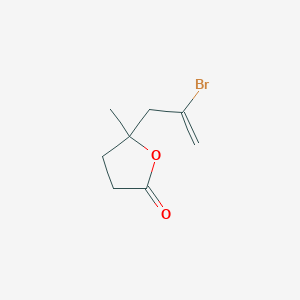
5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one, also known as BrOP or 2-Bromo-4'-methylacrylic acid γ-lactone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a lactone derivative that contains a bromine atom and a double bond, making it an important intermediate in organic synthesis. In
Aplicaciones Científicas De Investigación
5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. This compound has been used as a key intermediate in the synthesis of various natural products, such as macrolides, and as a building block for the preparation of functionalized polymers and materials. Moreover, 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play crucial roles in disease development and progression. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in various cancers and contributes to tumor growth and metastasis. Additionally, 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one has been found to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that degrade extracellular matrix proteins and contribute to tissue remodeling and inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one depend on the specific target and pathway affected by the compound. In general, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. For example, 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. Additionally, this compound has been shown to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one in lab experiments include its high reactivity, selectivity, and versatility as a building block for the synthesis of various compounds. However, the limitations of using this compound include its potential toxicity and instability under certain conditions, which may require special handling and storage procedures.
Direcciones Futuras
There are several future directions for the research and development of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one. These include:
1. Further investigation of the mechanism of action and specific targets of this compound in different disease models.
2. Development of more efficient and environmentally friendly synthesis methods for the production of this compound.
3. Exploration of the potential applications of this compound in material science, such as the preparation of functionalized polymers and materials.
4. Identification of new derivatives and analogs of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one with improved potency and selectivity for specific targets.
5. Evaluation of the pharmacokinetics and safety profile of this compound in preclinical and clinical studies.
In conclusion, 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one is a versatile and important compound that has potential applications in various fields, including organic synthesis, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of active research and development. Further studies are needed to fully understand the potential of this compound and its derivatives for various applications.
Métodos De Síntesis
The synthesis of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one can be achieved through several methods, including the reaction of 2-bromo-4-methylacrylic acid with γ-butyrolactone, the reaction of 2-bromo-4-methylacrylic acid with ethylene glycol, and the reaction of 2-bromo-4-methylacrylic acid with 1,4-dioxane. However, the most common and efficient method involves the reaction of 2-bromo-4-methylacrylic acid with γ-butyrolactone in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. The reaction occurs through a nucleophilic substitution mechanism, resulting in the formation of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one as the final product.
Propiedades
Número CAS |
138416-14-5 |
|---|---|
Nombre del producto |
5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one |
Fórmula molecular |
C8H11BrO2 |
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
5-(2-bromoprop-2-enyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C8H11BrO2/c1-6(9)5-8(2)4-3-7(10)11-8/h1,3-5H2,2H3 |
Clave InChI |
XQUIWYUFVUWIFH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)O1)CC(=C)Br |
SMILES canónico |
CC1(CCC(=O)O1)CC(=C)Br |
Sinónimos |
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



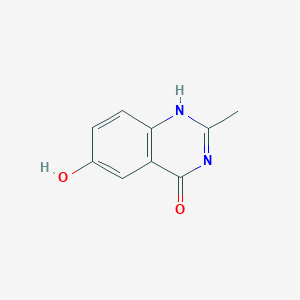

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
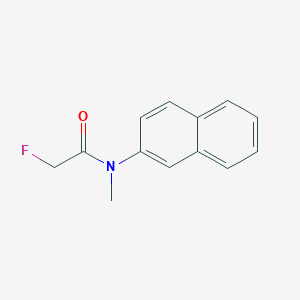
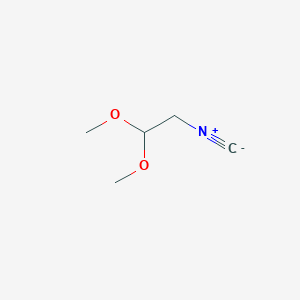
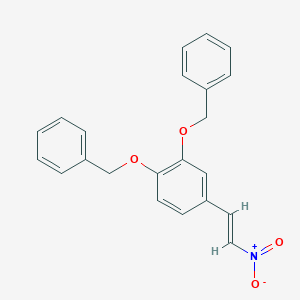
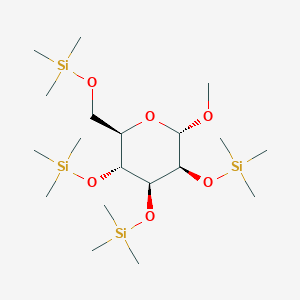
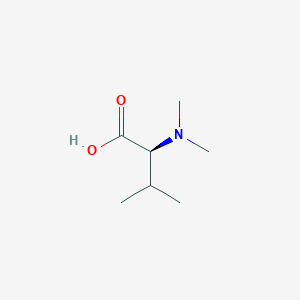

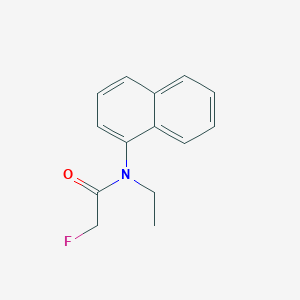
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
